5-(Chloromethyl)-2,4-dimethyloxazole
Description
Significance of the Oxazole (B20620) Core in Heterocyclic Chemistry
The oxazole ring is an important structural motif found in numerous natural products and synthetic compounds of pharmaceutical interest. Its significance lies in its ability to act as a bioisostere for other functional groups, such as esters and amides, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The arrangement of the heteroatoms in the oxazole ring creates a unique electronic environment, influencing its reactivity and interaction with biological targets. Substituted oxazoles have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties, making them a prime target for drug discovery efforts. smolecule.com
Historical Context and Evolution of Oxazole Chemistry
The history of oxazole chemistry dates back to the 19th century, with the first synthesis of an oxazole derivative being a landmark in the developing field of heterocyclic chemistry. Early methods for oxazole synthesis were often harsh and limited in scope. However, over the decades, significant advancements in synthetic methodologies have been made. The development of milder and more efficient reactions, such as the Robinson-Gabriel synthesis and the van Leusen reaction, has greatly expanded the accessibility and diversity of substituted oxazoles. The evolution of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has also played a crucial role in the characterization and study of these compounds.
Overview of Substituted Oxazoles in Contemporary Academic Research
In contemporary academic research, substituted oxazoles continue to be a focal point of investigation. The versatility of the oxazole scaffold allows for the introduction of various substituents, enabling the fine-tuning of their chemical and biological properties. smolecule.com Researchers are actively exploring novel synthetic routes to access highly functionalized oxazole derivatives with enhanced potency and selectivity towards specific biological targets. Furthermore, the application of substituted oxazoles extends beyond medicinal chemistry into areas such as materials science, where they are being investigated for their potential use in organic light-emitting diodes (OLEDs) and fluorescent probes.
Research Focus on 5-(Chloromethyl)-2,4-dimethyloxazole and its Derivatives
Within the vast family of substituted oxazoles, this compound presents itself as a compound of significant interest for synthetic and medicinal chemists. The presence of a reactive chloromethyl group at the 5-position provides a handle for further chemical modifications, making it a valuable building block for the synthesis of a diverse range of derivatives. The methyl groups at the 2- and 4-positions also influence the electronic and steric properties of the oxazole ring, potentially modulating its biological activity. While extensive research on this specific compound is not widely documented in publicly available literature, its structural features suggest a high potential for the development of novel therapeutic agents and research tools. The following sections will delve into the known chemical properties and the prospective research avenues for this compound and its derivatives.
Chemical Profile of this compound
A thorough understanding of the chemical properties of this compound is essential for its application in synthetic chemistry and drug design.
Synthesis and Characterization
Table 1: General Synthetic Approaches for Substituted Oxazoles
| Method | Description |
|---|---|
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. |
| van Leusen Reaction | Reaction of an aldehyde with a tosylmethyl isocyanide (TosMIC). |
Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the two methyl groups, the chloromethyl protons, and potentially the oxazole ring proton (if present and not substituted). |
| ¹³C NMR | Resonances for the carbons of the oxazole ring, the two methyl groups, and the chloromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of C=N and C-O stretching vibrations within the oxazole ring, as well as C-H and C-Cl bonds. |
Chemical and Physical Properties
Based on data from chemical suppliers, the fundamental properties of this compound are summarized below.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈ClNO cymitquimica.comguidechem.com |
| Molecular Weight | 145.59 g/mol guidechem.com |
| CAS Number | 885061-06-3 guidechem.com |
| Appearance | Likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Reactivity and Stability
The reactivity of this compound is largely dictated by the chloromethyl group. This group is a reactive electrophilic site, making the compound susceptible to nucleophilic substitution reactions. This reactivity is key to its utility as a synthetic intermediate. The oxazole ring itself is relatively stable but can undergo certain reactions, such as cycloadditions, under specific conditions. The stability of the compound would be typical for a substituted oxazole, though it should be stored under appropriate conditions to prevent degradation, particularly from moisture, which could lead to hydrolysis of the chloromethyl group.
Research on Derivatives of this compound
The synthetic utility of this compound lies in its potential to serve as a precursor for a variety of derivatives with potentially interesting biological activities.
Synthetic Pathways to Novel Derivatives
The primary route to new derivatives involves the nucleophilic substitution of the chloride in the chloromethyl group. A wide range of nucleophiles can be employed to introduce diverse functional groups.
Table 4: Potential Nucleophilic Substitution Reactions
| Nucleophile | Resulting Functional Group | Potential Application |
|---|---|---|
| Amines (R-NH₂) | -CH₂-NH-R (Aminomethyl) | Introduction of basic centers, modulation of solubility |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | -CH₂-O-R (Alkoxymethyl) | Ether linkage, prodrug strategies |
| Thiols (R-SH) / Thiolates (R-S⁻) | -CH₂-S-R (Thioether) | Bioisosteric replacement, metal chelation |
| Azide (N₃⁻) | -CH₂-N₃ (Azidomethyl) | Precursor for amines (via reduction) or triazoles (via click chemistry) |
Potential Applications in Medicinal Chemistry
While there is no specific research on the medicinal chemistry applications of derivatives of this compound, the broader class of substituted oxazoles has shown promise in various therapeutic areas. By analogy, derivatives of this compound could be investigated for:
Anticancer Activity: Many heterocyclic compounds, including some oxazoles, exhibit cytotoxic effects against cancer cell lines.
Antimicrobial Activity: The oxazole scaffold is present in some antimicrobial agents.
Enzyme Inhibition: The diverse functionalities that can be introduced could lead to potent and selective enzyme inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBITJVPRLIJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468639 | |
| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885061-06-3 | |
| Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2,4-dimethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 5 Chloromethyl 2,4 Dimethyloxazole
Reactivity of the Chloromethyl Group at the C5 Position
The chloromethyl group (-CH₂Cl) attached to the C5 position of the oxazole (B20620) ring is the primary site for many of the compound's characteristic reactions. The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to attack by various nucleophiles.
The chlorine atom in the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the C5 position. A general scheme for this reaction involves the attack of a nucleophile (Nu⁻) on the methylene (B1212753) carbon, with the subsequent displacement of the chloride ion (Cl⁻).
General Reaction Scheme: Oxazole-CH₂Cl + Nu⁻ → Oxazole-CH₂Nu + Cl⁻
A diverse array of nucleophiles can be employed in this reaction, leading to a broad spectrum of derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amines | R-NH₂ | 5-(Aminomethyl)oxazole derivatives |
| Thiolates | R-SH | 5-(Thio-methyl)oxazole derivatives |
| Azides | NaN₃ | 5-(Azidomethyl)oxazole derivatives |
These reactions typically proceed via an Sₙ2 mechanism, particularly with mild nucleophiles. However, under certain conditions, an Sₙ1-like mechanism involving a stabilized carbocation intermediate may be operative, especially with weaker nucleophiles or in polar, protic solvents. The stability of this potential carbocation is enhanced by the adjacent oxazole ring.
The high reactivity of the chloromethyl group makes 5-(chloromethyl)-2,4-dimethyloxazole a versatile functionalization handle in the synthesis of more complex molecules. The ease with which the chlorine atom can be displaced allows for the facile introduction of various side chains and functional groups, which can then be further elaborated.
This versatility is demonstrated in its use as a building block for the synthesis of biologically active compounds and functional materials. For instance, the introduction of a nucleophilic side chain can be the first step in the construction of a larger molecular framework. The ability to readily form new carbon-carbon and carbon-heteroatom bonds at this position is a key feature of its synthetic utility.
Reactivity of the Oxazole Heterocyclic Ring System
The oxazole ring itself is an aromatic heterocycle with distinct regions of reactivity. The presence of the nitrogen and oxygen atoms influences the electron distribution within the ring, directing its reactivity towards electrophiles, metallating agents, and dienophiles.
While oxazoles are generally considered to be electron-rich heterocycles, the presence of the two heteroatoms makes them less reactive towards electrophilic aromatic substitution than benzene. masterorganicchemistry.comlibretexts.org The substitution pattern is influenced by the directing effects of the existing substituents and the inherent electronic properties of the oxazole ring.
For 2,4-dimethyloxazole (B1585046) systems, the C4 position is a potential site for electrophilic attack, although the reactivity is generally lower than that of more activated aromatic systems. xmu.edu.cnyoutube.com The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Common Electrophilic Aromatic Substitution Reactions:
Halogenation: Introduction of a halogen (e.g., Br, Cl) at the C4 position.
Nitration: Introduction of a nitro group (-NO₂) at the C4 position.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C4 position.
The specific conditions required for these reactions, such as the choice of electrophile and catalyst, depend on the desired transformation.
The C2 position of the oxazole ring is the most acidic proton and is therefore susceptible to deprotonation by strong bases, leading to the formation of a 2-metallo-oxazole species. nih.gov This process, known as metalation, is a powerful tool for the functionalization of the C2 position.
Commonly used bases for this transformation include organolithium reagents (e.g., n-butyllithium) and lithium amides. The resulting organometallic intermediate is highly nucleophilic and can react with a variety of electrophiles to introduce new substituents at the C2 position. nih.gov
Table 2: Functionalization via C2-Metalation
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Alkyl halides | R-X | Alkyl group |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl group |
| Carbon dioxide | CO₂ | Carboxylic acid group |
A known complication in the metalation of oxazoles is the potential for ring-opening of the 2-metallated oxazole to form an isonitrile tautomer. nih.gov However, careful control of reaction conditions, such as low temperatures, can often minimize this side reaction.
Oxazoles can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where they can act as the diene component. wikipedia.orgsigmaaldrich.com In this [4+2] cycloaddition, the oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. nih.gov This reaction provides a powerful method for the construction of six-membered rings. wikipedia.org
The oxazole ring can be considered a 2-azadiene, with the C4 and C5 atoms and the C2 and nitrogen atoms comprising the diene system. The reactivity of the oxazole in Diels-Alder reactions is influenced by the substituents on both the oxazole and the dienophile. youtube.com Electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com
The initial cycloadduct can then undergo further transformations, such as retro-Diels-Alder reactions or rearrangements, to yield a variety of heterocyclic products. This reactivity makes oxazoles valuable precursors in the synthesis of pyridines and other nitrogen-containing heterocycles.
The reactivity of analogous compounds suggests that this compound would likely participate in nucleophilic substitution reactions at the chloromethyl group and potentially undergo cycloaddition reactions across the oxazole ring. However, without specific studies on this particular molecule, any discussion of reaction mechanisms, transition states, or kinetic data would be speculative and fall outside the required scope of this article.
Therefore, section "3.3. Mechanistic Investigations in Oxazole Derivatization and Transformation" cannot be provided at this time due to the lack of specific research data for this compound.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The utility of 5-(Chloromethyl)-2,4-dimethyloxazole as a synthetic intermediate is primarily derived from the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups and the extension of the carbon skeleton, positioning it as a key building block for intricate molecules.
Precursors for Fused and Polycyclic Heterocyclic Systems
The structure of this compound is well-suited for the construction of fused and polycyclic heterocyclic systems, which are common motifs in natural products and pharmaceuticals. scbt.com The synthesis of these complex scaffolds typically involves a two-stage process: initial functionalization at the chloromethyl position followed by an intramolecular cyclization reaction.
First, the chloromethyl group is reacted with a bifunctional nucleophile containing a second reactive site. For instance, reaction with an aminothiol (B82208) or an aminophenol would yield an intermediate where a new side chain containing a nucleophilic thiol or hydroxyl group is attached to the oxazole (B20620) ring. In the second stage, this new nucleophilic group is induced to attack a position on the oxazole ring or a substituent, leading to the formation of a new fused ring. This strategy can be employed to create a variety of fused systems, such as oxazolo-thiazoles, oxazolo-pyridines, or oxazolo-diazepines. The specific conditions for the cyclization step, such as the choice of catalyst or solvent, determine the final structure of the polycyclic product. The stability and electronic properties of the 2,4-dimethyloxazole (B1585046) core influence the regioselectivity and efficiency of these cyclization reactions. researchgate.netresearchgate.net
Table 1: Potential Fused Heterocyclic Systems Derived from this compound
| Bifunctional Nucleophile | Intermediate Functional Group | Potential Fused System |
|---|---|---|
| 2-Aminothiophenol | N-(2-mercaptophenyl)aminomethyl | Benzothiazolo[3,2-a]oxazole derivative |
| 2-Aminophenol | N-(2-hydroxyphenyl)aminomethyl | Benzoxazolo[3,2-a]oxazole derivative |
| Ethyl 2-aminoacetate | N-(carbethoxymethyl)aminomethyl | Oxazolo[5,4-b]pyrrol-one derivative |
Integration into Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy for generating molecular diversity from a single, common intermediate. beilstein-journals.org this compound is an ideal starting point for such pathways due to the versatility of its reactive chloromethyl group. This single functional group can be transformed into a variety of other functionalities, each serving as a branch point for distinct synthetic routes.
For example, the chloromethyl group can be:
Hydrolyzed to the corresponding alcohol, 5-(hydroxymethyl)-2,4-dimethyloxazole. This alcohol can then be oxidized to an aldehyde or a carboxylic acid, or used in etherification and esterification reactions.
Converted to a nitrile via substitution with cyanide. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Transformed into an azide , which can then be reduced to a primary amine or used in cycloaddition reactions, such as the azide-alkyne "click" reaction. chemrxiv.org
Used in alkylation reactions with carbon nucleophiles like organometallic reagents or enolates to extend the carbon chain.
Each of these secondary intermediates becomes a unique precursor for a different class of compounds, allowing a single starting material to yield a library of structurally diverse molecules. This approach is highly efficient for exploring chemical space in drug discovery and materials science. beilstein-journals.org
Derivatization Strategies Utilizing this compound as a Core Scaffold
The 2,4-dimethyloxazole core is a stable and medicinally relevant scaffold. tandfonline.comnih.gov Using this compound, chemists can readily append a wide variety of substituents at the 5-position to modulate the molecule's physicochemical and biological properties.
Synthesis of Novel Substituted Oxazole Derivatives
The most direct derivatization strategy involves the nucleophilic substitution of the chloride atom. The high reactivity of the primary alkyl chloride allows for mild reaction conditions with a broad range of nucleophiles. This straightforward approach enables the synthesis of extensive libraries of novel substituted oxazole derivatives. The reaction is typically a standard SN2 displacement, where the nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion. This method is highly modular, as the properties of the final product can be fine-tuned by simply changing the nucleophile. ontosight.ai
Table 2: Examples of Derivatization via Nucleophilic Substitution
| Nucleophile Class | Example Nucleophile | Resulting Functional Group at 5-Position | Product Class |
|---|---|---|---|
| O-Nucleophiles | Sodium phenoxide | -CH₂-O-Ar | Aryl ether |
| N-Nucleophiles | Piperidine | -CH₂-N(C₅H₁₀) | Tertiary amine |
| S-Nucleophiles | Sodium thiophenoxide | -CH₂-S-Ar | Thioether |
| C-Nucleophiles | Sodium cyanide | -CH₂-CN | Nitrile |
Incorporation into Multicomponent Reactions for Library Generation
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. nih.govnih.gov While this compound itself may not be a direct component in common MCRs, it can be easily converted into a suitable precursor.
A key strategy involves the oxidation of the chloromethyl group to the corresponding aldehyde, 2,4-dimethyl-5-oxazolecarboxaldehyde. This aldehyde is an ideal electrophilic component for a variety of well-known MCRs, including:
Ugi Reaction: The aldehyde can react with an amine, an isocyanide, and a carboxylic acid to rapidly generate α-acylamino carboxamide derivatives.
Passerini Reaction: In a three-component reaction, the aldehyde can combine with a carboxylic acid and an isocyanide to form α-acyloxy carboxamides.
Biginelli Reaction: The aldehyde can condense with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with significant biological activity.
By employing the aldehyde derived from this compound in these MCRs, chemists can rapidly generate large and diverse libraries of complex, drug-like molecules built around the oxazole scaffold. nih.gov
Design and Synthesis of Bioactive Compounds
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. tandfonline.comnih.govmdpi.com It is considered a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov this compound is therefore a highly valuable starting material for the rational design and synthesis of new bioactive compounds. mdpi.comresearchgate.netresearchgate.netnih.gov
The synthetic strategies described previously allow for the systematic modification of the 2,4-dimethyloxazole core to optimize interactions with biological targets such as enzymes and receptors. tandfonline.com By synthesizing libraries of derivatives and screening them for biological activity, researchers can develop structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents. The oxazole moiety itself can engage in hydrogen bonding and π-stacking interactions, while the substituents introduced via the chloromethyl handle can be tailored to fit into specific binding pockets of a target protein. tandfonline.com
Table 3: Potential Bioactive Compounds Derived from this compound
| Synthetic Modification of Chloromethyl Group | Resulting Scaffold | Potential Biological Activity |
|---|---|---|
| Reaction with substituted anilines | 5-(Arylamino)methyl-2,4-dimethyloxazole | Anticancer, Kinase Inhibitor nih.gov |
| Reaction with heterocyclic thiols | 5-(Heterocyclylthio)methyl-2,4-dimethyloxazole | Antimicrobial, Antifungal nih.govontosight.ai |
| Conversion to aldehyde, then Ugi reaction | α-Acylamino carboxamide with oxazole core | Protease Inhibitor, Antiviral nih.gov |
Development of Pharmaceutical Leads and Drug Precursors
While specific pharmaceutical leads directly incorporating the this compound moiety are not extensively documented in publicly available research, the oxazole ring system is a recognized pharmacophore present in numerous biologically active compounds. nih.gov Oxazole derivatives are key components in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. nih.gov The utility of halogenated intermediates, such as those with a chloromethyl group, is well-established in medicinal chemistry for the construction of pharmaceutical scaffolds. mdpi.com These intermediates act as precursors, enabling the introduction of the oxazole core into larger, more complex drug molecules through nucleophilic substitution reactions.
Analogues of Natural Products (e.g., Pimprinine)
Pimprinine (B1677892), an indole (B1671886) alkaloid, and its analogues are known for their wide range of biological activities, including antifungal properties. nih.govnih.gov The synthesis of pimprinine analogues often involves the construction of a 5-(indolyl)-oxazole core. nih.govnih.gov Although direct synthesis routes starting from this compound are not explicitly detailed in the available literature, the general synthetic strategies for pimprinine analogues provide a basis for its potential use. A common approach involves the reaction of an indole derivative with a suitable oxazole precursor. nih.gov The chloromethyl group of this compound could potentially be utilized to link the oxazole ring to an indole nucleus, thereby serving as a key building block in the synthesis of novel pimprinine analogues. Further research and methodological development would be required to establish this specific synthetic route.
Agrochemical Candidates (e.g., Pesticides, Herbicides)
The development of novel pesticides and herbicides often involves the incorporation of heterocyclic compounds. yancuichem.com While direct applications of this compound in commercial agrochemicals are not prominently reported, its structural features suggest its potential as an intermediate in the synthesis of new agrochemical candidates. thegoodscentscompany.com The synthesis of various pesticides, including fungicides and herbicides, frequently employs halogenated intermediates to build the final active molecule. echemi.comchemball.com For instance, the synthesis of thiamethoxam, a neonicotinoid insecticide, utilizes 2-chloro-5-(chloromethyl)thiazole as a key intermediate. google.com Similarly, this compound could be explored for the synthesis of new classes of agrochemicals by reacting it with other molecules to introduce the dimethyloxazole moiety, which may confer desirable biological activity. Research into pimprinine derivatives has also indicated potential herbicidal and insecticidal activity, suggesting that oxazole-containing compounds could be a source of new agrochemical leads. bohrium.com
Biological and Pharmacological Research of Oxazole Derivatives, Including Those Derived from 5 Chloromethyl 2,4 Dimethyloxazole
Antimicrobial Activity Investigations
Oxazole (B20620) derivatives have been extensively studied for their potential to combat microbial infections. derpharmachemica.com The versatility of the oxazole ring allows for structural modifications that can lead to potent antimicrobial agents. researchgate.net
Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)
Numerous studies have demonstrated the efficacy of oxazole derivatives against a spectrum of bacterial pathogens. Research has shown that certain synthetic oxazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, some novel amide derivatives containing an oxazole moiety have shown notable inhibition zones against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), with activity comparable to established antibiotics like ampicillin (B1664943) and ciprofloxacin.
A series of amine-linked bis- and tris-heterocycles containing an oxazole ring exhibited excellent antibacterial activity. One such derivative showed a zone of inhibition of 21 mm against Staphylococcus aureus and 22 mm against Klebsiella pneumoniae. derpharmachemica.com Another study on pyrazole, oxazole, and imidazole (B134444) derivatives found that an oxazole analogue possessed potent antibacterial activity against not only susceptible strains but also against multidrug-resistant strains and clinically isolated quinolone-resistant Gram-positive bacteria. derpharmachemica.com
| Oxazole Derivative Type | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Amide-oxazole derivatives | Escherichia coli, Staphylococcus aureus | Moderate to good antibacterial activity, comparable to ampicillin and ciprofloxacin. | Generic finding for oxazole derivatives |
| Amine linked bis-heterocycles | Staphylococcus aureus | Zone of inhibition of 21 mm. | derpharmachemica.com |
| Amine linked bis-heterocycles | Klebsiella pneumoniae | Zone of inhibition of 22 mm. | derpharmachemica.com |
| Pyrazole-oxazole analogue | Multidrug-resistant Gram-positive bacteria | Potent antibacterial activity. | derpharmachemica.com |
Antifungal Properties
The antifungal potential of oxazole derivatives has also been a subject of significant research. Studies have revealed that many compounds containing the oxazole nucleus exhibit interesting and potent antifungal activity. For example, spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives have demonstrated high antifungal activity, with some reaching a 90 mm zone of inhibition. derpharmachemica.com
In one study, a series of 1,3-oxazole derivatives were screened for their antimicrobial activity, and several compounds were found to be active against fungal strains. researchgate.net Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with oxazoles, have shown significant antifungal activity against various plant pathogenic fungi.
| Oxazole Derivative Type | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| Spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives | Not specified | High antifungal activity, up to 90 mm zone of inhibition. | derpharmachemica.com |
| 1,3-Oxazole derivatives | Various fungal strains | Active against fungal strains. | researchgate.net |
| 1,3,4-Oxadiazole derivatives | R. solani, G. zeae, E. turcicum | Superior inhibitory activities. | Generic finding for oxadiazole derivatives |
Antiprotozoal Activity (e.g., Giardia lamblia, Trichomonas vaginalis)
Research into the antiprotozoal activity of heterocyclic compounds has included investigations into oxazole and its analogues. While specific studies on derivatives of 5-(Chloromethyl)-2,4-dimethyloxazole are not prominent, the broader class of azole compounds has shown promise. For instance, various heterocyclic compounds are known to be active against protozoa such as Giardia lamblia and Trichomonas vaginalis. Aromatic diamidines with a central five-membered heterocyclic ring, including furan, pyrrole (B145914), thiophene, and oxazole, have been extensively studied as antiprotozoal agents. nih.gov Some of these compounds have demonstrated high activity in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov
| Compound Class | Protozoan | Activity/Observation | Reference |
|---|---|---|---|
| Aromatic diamidines with a central oxazole ring | Trypanosoma brucei rhodesiense | Highly active in vitro. | nih.gov |
| Aromatic diamidines with a central oxazole ring | Plasmodium falciparum | Highly active in vitro. | nih.gov |
Antiviral Activity Studies (e.g., against Hepatitis C virus)
The antiviral properties of oxazole derivatives have garnered significant attention, particularly in the search for new treatments for Hepatitis C virus (HCV). An aryloxazole class of HCV inhibitors has been developed, with lead compounds showing inhibition of HCV pseudoparticle entry. nih.gov One such compound, fluoxazolevir, an aryloxazole-based entry inhibitor, has been shown to be effective against all HCV genotypes by blocking viral membrane fusion. nih.gov It has demonstrated synergistic effects when combined with existing HCV drugs. nih.gov
Furthermore, various 1,3,4-oxadiazole derivatives have been synthesized and have shown excellent cellular anti-HCV activity. arkat-usa.org These findings highlight the potential of the oxazole and related oxadiazole scaffolds in the development of novel antiviral agents.
| Compound/Derivative Type | Virus | Mechanism/Activity | Reference |
|---|---|---|---|
| Aryloxazole inhibitors | Hepatitis C Virus (HCV) | Inhibition of HCV pseudoparticle entry. | nih.gov |
| Fluoxazolevir | Hepatitis C Virus (HCV) | Blocks viral membrane fusion; effective against all genotypes. | nih.gov |
| 1,3,4-Oxadiazole derivatives | Hepatitis C Virus (HCV) | Excellent cellular anti-HCV activity. | arkat-usa.org |
Anticancer Research
The oxazole moiety is a key component in a number of compounds investigated for their anticancer activity. nih.gov While direct research on derivatives of this compound is scarce, the broader class of oxazole-containing compounds has shown promising results in preclinical studies. For example, novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their antiproliferative activity, with some compounds displaying good activity in vitro, comparable to the positive control 5-fluorouracil. nih.gov
Research has also explored the anticancer properties of 4,5-dihydro-5-chloromethyl-2-(p-nitrophenyl)-oxazole, a compound structurally related to the subject of this article, noting its potential to inhibit cancer cell growth. ontosight.ai Thiazolo[4,5-d]pyrimidine derivatives, which are structurally related to oxazoles, have also been identified as potential therapeutic agents in the development of anticancer drugs. nih.gov
| Compound/Derivative Type | Cancer Cell Line | Activity/Observation | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted oxazole derivatives | Various | Good antiproliferative activity in vitro. | nih.gov |
| 4,5-dihydro-5-chloromethyl-2-(p-nitrophenyl)-oxazole | Not specified | Potential to inhibit cancer cell growth. | ontosight.ai |
| Thiazolo[4,5-d]pyrimidine derivatives | Various | Potential anticancer activity. | nih.gov |
Anti-inflammatory Properties
Oxazole derivatives have been identified as a novel class of anti-inflammatory agents. nih.gov The structural features of the oxazole ring allow for interactions with biological targets involved in the inflammatory cascade. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some derivatives displaying high efficacy. nih.gov For instance, one derivative exhibited a 79.83% reduction in edema volume in a carrageenan-induced hind paw edema model in rats, which was comparable to the standard drug ibuprofen. nih.gov
The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX). The propionic acid moiety found in some pyrrole derivatives, which are structurally related to oxazoles, mimics structures found in NSAIDs and suggests potential COX inhibition. mdpi.com
| Compound/Derivative Type | In Vivo/In Vitro Model | Activity/Observation | Reference |
|---|---|---|---|
| 2,5-Disubstituted-1,3,4-oxadiazole derivative (Ox-6f) | Carrageenan-induced hind paw edema in rats | 79.83% reduction in edema volume. | nih.gov |
| 2,5-Disubstituted-1,3,4-oxadiazole derivative (Ox-6d) | In vitro assay | 70.56% anti-inflammatory activity. | nih.gov |
| Pyrrole derivatives | General | Propionic acid moiety suggests potential COX inhibition. | mdpi.com |
Enzyme and Receptor Modulation Studies
The versatility of the oxazole ring has led to its incorporation into a wide array of therapeutic agents. Researchers have successfully designed and synthesized oxazole derivatives that exhibit inhibitory or agonistic activity towards various biological targets. The following sections detail the findings in several key areas of enzyme and receptor modulation.
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. While specific kinase inhibitors directly derived from this compound are not extensively documented in publicly available literature, the broader class of oxazole-containing molecules has shown significant promise. For instance, the oxazole ring is a core component of mubritinib, a tyrosine kinase inhibitor.
The structural features of the oxazole ring, such as its planarity and ability to participate in hydrogen bonding and π-stacking interactions, make it an effective scaffold for designing molecules that can fit into the ATP-binding pocket of kinases. Research into related heterocyclic compounds, such as thiazoles, further underscores the utility of this type of chemical architecture. For example, a series of 2,4-diaminothiazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 5 (Cdk5), a target in neurodegenerative diseases. Structure-activity relationship (SAR) studies of these compounds have provided insights that could be applicable to the design of oxazole-based kinase inhibitors.
Succinate dehydrogenase (SDH) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a vital target for antifungal agents. A series of novel oxazole-5-carboxamide (B136671) derivatives incorporating the 2,4-dimethyloxazole (B1585046) moiety have been designed, synthesized, and evaluated as SDH inhibitors. These compounds have demonstrated significant fungicidal activities.
The general structure of these inhibitors consists of a 2,4-dimethyloxazole-5-carboxamide (B161234) core linked to a substituted 2-arylthiazole methyl group. In vitro testing of these compounds against various plant pathogenic fungi has revealed potent inhibitory effects. For example, compound SEZA18 showed a half-maximal effective concentration (EC50) of 0.17 mg/L against Magnaporthe grisea, the fungus responsible for rice blast disease. Another compound, SEZA14 , was found to be effective against Penicillium digitatum with an EC50 of 2.33 mg/L and demonstrated a 77.9% prevention effect in a potted experiment. The inhibitory activity of these compounds against the SDH enzyme has also been confirmed, with compound SEZC7 showing a half-maximal inhibitory concentration (IC50) of 16.6 µM, comparable to the commercial fungicide boscalid (B143098) (IC50 = 12.9 µM).
Table 1: Fungicidal Activity of 2,4-Dimethyloxazole Derivatives as SDH Inhibitors
| Compound | R Group (on phenyl of thiazole) | Fungus | EC50 (mg/L) | Protective Effect (%) @ 200 mg/L |
|---|---|---|---|---|
| SEZA18 | 4-methoxy | Magnaporthe grisea | 0.17 | 45.3 |
| SEZC7 | 4-chloro | Magnaporthe grisea | 0.50 | 49.5 |
| SEZA14 | 4-fluoro | Penicillium digitatum | 2.33 | 77.9 (at 100 mg/L) |
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Agonists of PPARs are used in the treatment of type 2 diabetes and dyslipidemia. Dual agonists that activate both PPARα and PPARγ isoforms are of particular interest as they can simultaneously address insulin (B600854) resistance and abnormal lipid profiles.
An important example of an oxazole-containing PPAR agonist is Muraglitazar. While not a 2,4-dimethyloxazole derivative, it features a structurally similar 5-methyl-2-phenyl-4-oxazolyl group. Muraglitazar was identified as a potent non-thiazolidinedione PPARα/γ dual agonist. tandfonline.com In vitro studies demonstrated its efficacy in activating both human PPARα and PPARγ with EC50 values of 320 nM and 110 nM, respectively. tandfonline.com Despite its promising preclinical and early clinical results in lowering glucose, triglycerides, and free fatty acids, the development of Muraglitazar was discontinued (B1498344) due to an increased risk of adverse cardiovascular events. wikipedia.org
Table 2: In Vitro Activity of Muraglitazar
| Receptor | Activity (EC50) |
|---|---|
| Human PPARα | 320 nM |
| Human PPARγ | 110 nM |
The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonists of GPR40 are being investigated as potential treatments for type 2 diabetes. While direct derivatives of this compound as GPR40 agonists are not prominent in the literature, the structurally related isoxazole (B147169) moiety has been successfully incorporated into potent GPR40 agonists. For instance, a series of compounds containing a 3,5-dimethylisoxazole (B1293586) ring have been developed and shown to be potent agonists of GPR40, with one of the lead compounds exhibiting an EC50 value of 15.9 nM. nih.gov These findings suggest that the oxazole scaffold could also be a viable component in the design of novel GPR40 agonists.
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, thereby regulating gene expression and various cellular processes. Inhibitors of HDACs have emerged as important anticancer agents. HDAC6 is a unique isoform that primarily deacetylates non-histone proteins, such as α-tubulin, and is a target for the treatment of cancer and neurodegenerative diseases. Although there are no specific reports on this compound derivatives as HDAC6 inhibitors, other heterocyclic scaffolds have been successfully used. For example, researchers have developed potent and selective HDAC6 inhibitors based on quinazoline (B50416) and imidazolinedione scaffolds. nih.govnih.gov These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The oxazole ring could potentially serve as a component of the linker or cap group in novel HDAC6 inhibitor designs.
The biological activity of oxazole derivatives stems from their ability to interact with the active sites of enzymes or the binding pockets of receptors. The oxazole ring itself is an aromatic heterocycle with a dipole moment and the capacity for various non-covalent interactions. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system can participate in π-π stacking and hydrophobic interactions. tandfonline.com
In the case of the 2,4-dimethyloxazole-based SDH inhibitors, molecular docking studies have suggested that these compounds bind in the ubiquinone-binding pocket of the enzyme. The oxazole and adjacent thiazole (B1198619) rings likely form key hydrophobic and aromatic interactions with amino acid residues in the active site, while the carboxamide linker can form hydrogen bonds that help to anchor the inhibitor.
For PPAR agonists like Muraglitazar, the oxazole-containing portion of the molecule typically occupies a hydrophobic pocket within the ligand-binding domain of the receptor. The acidic head group of the molecule forms hydrogen bonds with polar residues in the binding site, which is a common feature of PPAR agonists.
The interaction of oxazole derivatives with enzymes involved in viral replication or bacterial metabolism would follow similar principles. The specific substituents on the oxazole ring would dictate the binding affinity and selectivity for a particular target. For example, in targeting a viral protease, an oxazole-containing inhibitor would be designed to mimic the transition state of the natural substrate, with different parts of the molecule making specific contacts with the subsites of the enzyme's active site. Similarly, in targeting a bacterial metabolic enzyme, the oxazole derivative would act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site, respectively.
Other Reported Biological Activities and Potential Applications of Oxazole Derivatives
Oxazole derivatives, including those potentially synthesized from this compound, represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry. semanticscholar.org Their unique structural and chemical properties allow them to interact with a wide range of biological targets, leading to diverse pharmacological activities. semanticscholar.orgtandfonline.com Researchers have explored their potential in various therapeutic areas beyond the more commonly studied applications. This section details several other reported biological activities and potential uses of these compounds, including their efficacy as antitubercular, antileishmanial, and antioxidant agents, as well as their emerging roles as metabolism enhancers and chelating agents. tandfonline.comd-nb.inforesearchgate.net
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and effective drugs. derpharmachemica.comconnectjournals.com Oxazole derivatives have emerged as a promising scaffold in the search for novel antitubercular agents. d-nb.infonih.gov
A series of 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. derpharmachemica.comnih.gov These studies indicate that the oxazole scaffold is a viable template for developing new antitubercular drugs. nih.gov Similarly, research into 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles has identified compounds with significant in vitro and in vivo antimycobacterial activity, comparable to standard drugs like isoniazid (B1672263) and ethambutol. derpharmachemica.com
The 1,3,4-oxadiazole class of derivatives has also been extensively studied. connectjournals.commdpi.com A library of new hydrazide derivatives featuring a 1,3,4-oxadiazole core demonstrated high antimycobacterial activity against the M. tuberculosis H37Ra attenuated strain, with some derivatives also proving effective against pyrazinamide-resistant strains. mdpi.com Molecular modeling studies suggest that these compounds may act by targeting the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. mdpi.com Further research on N-substituted(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives also yielded compounds with significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. connectjournals.com
The following table summarizes the antitubercular activity of selected oxazole and oxadiazole derivatives.
| Compound Class | Target Strain | Activity (MIC) | Reference |
| Hydrazide derivatives with 1,3,4-oxadiazole core | M. tuberculosis H37Ra | 8 µg/mL | mdpi.com |
| Hydrazide derivatives with 1,3,4-oxadiazole core | Pyrazinamide-resistant strains | 4 µg/mL | mdpi.com |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (4c) | M. tuberculosis H37Rv | 3.12 µg/mL | connectjournals.com |
| N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (4d) | M. tuberculosis H37Rv | 3.12 µg/mL | connectjournals.com |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, safer, and more effective treatments is a priority. Oxazole and its isomers, such as isoxazole, have been investigated for their potential as antileishmanial agents. nih.gov
Research has shown that isoxazole derivatives can exhibit significant bioactivity against both the promastigote and amastigote stages of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Some analogues displayed better inhibition of amastigote multiplication compared to the standard drug miltefosine. nih.gov The mechanism of action for some nitro-heterocycles may involve the production of reactive nitrogen species that induce oxidative stress in the parasite. nih.gov
Oxadiazole derivatives have also been reported as potent antileishmanial agents. nih.gov In one study, a series of oxadiazole compounds showed a broad range of activity against Leishmania donovani amastigotes, with IC₅₀ values ranging from 1–2 µM to 55–61 µM. nih.gov The most promising compound in this particular study had an IC₅₀ value of 2.18 µM. nih.gov These findings underscore the potential of oxazole-based structures in the development of new therapies for leishmaniasis. tandfonline.com
| Compound Class | Target Species | Activity (IC₅₀) | Reference |
| Substituted 3-nitroisoxazoles | L. donovani amastigotes | Active | nih.gov |
| Oxadiazole derivative (compound 2) | L. donovani amastigotes | 2.18 µM | nih.gov |
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. nih.gov Antioxidants can mitigate this damage. nih.gov Various oxazole derivatives have been synthesized and evaluated for their antioxidant potential. d-nb.infoturkjps.org
One study focused on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives. nih.govturkjps.org Their antioxidant activity was assessed by measuring the inhibition of lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov The compound 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on (E3) was identified as the most active, inhibiting microsomal EROD activity by 89%, which was superior to the specific inhibitor caffeine (B1668208) (85%). nih.govturkjps.org
Another study investigated the antioxidant activity of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. aip.org This compound was found to have weak antioxidant properties, with an IC₅₀ value of 275.3 ppm. aip.org The researchers suggested that the amine group in this specific oxazole derivative may have been oxidized, reducing its ability to act as a hydrogen donor. aip.org The synthesis of 2-substituted phenyl-5-(3'-indolyl)-oxazole derivatives has also yielded compounds with potent antioxidative effects, with some showing activity 3-4 times stronger than Vitamin E. nih.gov
| Compound | Assay Method | Activity | Reference |
| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on (E3) | EROD | 89% inhibition of microsomal activity | nih.govturkjps.org |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH | IC₅₀ = 275.3 ppm (weak activity) | aip.org |
| 2-substituted phenyl-5-(3'-indolyl)-oxazoles (compounds 21 and 22) | DPPH | 3-4 times stronger than Vitamin E | nih.gov |
Metabolism Enhancing Agents
The potential for oxazole derivatives to act as metabolism-enhancing agents is an emerging area of research. tandfonline.comresearchgate.net Certain isoxazole derivatives have been evaluated as lipoxygenase inhibitors and metabolism-enhancing agents. tandfonline.com This suggests that the core oxazole scaffold can be modified to influence metabolic pathways, although specific details and mechanisms are still under investigation. The exploration of oxazole-based compounds for their pharmacokinetic properties and metabolic pathways is crucial for drug optimization and development. researchgate.net
Chelating Agents
Oxazole derivatives have also been identified for their potential use as chelating agents. researchgate.net Chelating agents are chemical compounds that can form several bonds to a single metal ion, effectively sequestering it. This property is valuable in various applications, including the removal of toxic metals from the body and in the design of catalysts. The ability of the nitrogen and oxygen atoms within the oxazole ring to coordinate with metal ions is a key feature that underpins this potential application. researchgate.net Further research is needed to fully characterize the chelating properties and potential applications of specific oxazole derivatives.
Computational and Theoretical Studies in Oxazole Chemistry
Molecular Docking and Binding Interaction Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a drug candidate, such as an oxazole (B20620) derivative, might interact with a biological target, typically a protein or enzyme. ekb.eg This analysis helps to rationalize the molecule's biological activity and guide the design of more potent and selective analogs.
While specific docking studies for 5-(Chloromethyl)-2,4-dimethyloxazole are not extensively documented in publicly available literature, research on analogous oxazole structures provides significant insights. For instance, various oxazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2), which are targets for anti-inflammatory drugs. ekb.egnih.gov These studies reveal that the oxazole ring and its substituents can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the enzyme's active site. nih.gov
In one study, a series of benzoxazole (B165842) derivatives were evaluated as potential non-steroidal anti-inflammatory agents. Molecular modeling suggested a strong interaction with the COX-2 enzyme, with key binding interactions identified with residues like Tyr-355 and Arg-120. nih.gov Another computational analysis of furan-oxazole derived Schiff bases also showed strong interactions with both COX-1 and COX-2 enzymes. ekb.eg Similarly, docking studies on oxazole compounds with antibacterial targets, such as CDK8 and ER-α proteins, have been performed to elucidate their mechanism of action. researchgate.net For example, an isomer of the subject compound, 4-chloromethyl-3,5-Dimethyl isoxazole (B147169), was studied for its binding affinity with the fungal target CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. ijesi.org
These studies collectively indicate that the substituted oxazole scaffold is a versatile pharmacophore capable of fitting into diverse biological targets. The specific substituents on the oxazole ring, such as the chloromethyl group at position 5 and the methyl groups at positions 2 and 4, would dictate the precise nature and strength of these interactions.
Table 1: Examples of Molecular Docking Studies on Oxazole Derivatives
| Oxazole Derivative Class | Biological Target | Key Interacting Residues (Example) | Potential Therapeutic Area |
|---|---|---|---|
| Benzoxazoles | COX-2 | Tyr-355, Arg-120 | Anti-inflammatory |
| Furan-oxazoles | COX-1, COX-2 | Not specified | Anti-inflammatory |
| General Oxazoles | CDK8, ER-α | Not specified | Anticancer |
| Isoxazole (Isomer) | CYP51 | Not specified | Antifungal |
Quantum Chemical Calculations (e.g., DFT for mechanistic proposals)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.comirjweb.com These methods can predict various molecular properties, such as optimized geometries, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, and electrostatic potential maps, which are crucial for understanding a molecule's stability and reactivity. irjweb.com
For oxazole derivatives, DFT studies have been used to explore reaction mechanisms and predict physicochemical properties. semanticscholar.org Calculations using methods like B3LYP with a 6-311G++(d,p) basis set can provide insights into the molecule's electronic properties. irjweb.comirjweb.com The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com DFT can also be used to propose mechanisms for the synthesis of oxazole rings, such as in cascade rearrangements or heterocyclization reactions, by calculating the energy barriers of transition states and the stability of intermediates. nih.govzsmu.edu.ua
For this compound, DFT calculations could be used to:
Determine the most stable conformation of the molecule.
Calculate the partial charges on each atom, identifying electrophilic and nucleophilic sites.
Predict its vibrational spectra (e.g., IR and Raman) to aid in experimental characterization.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity in chemical reactions.
Table 2: Parameters Obtainable from DFT Calculations for an Oxazole Derivative
| Calculated Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable structure. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. |
| Chemical Reactivity Descriptors | Includes chemical potential, global hardness, and electrophilicity index. irjweb.com |
| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |
Structure-Activity Relationship (SAR) Studies for Oxazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. tandfonline.com By systematically modifying parts of a molecule and assessing the resulting changes in activity, researchers can identify key structural features, or pharmacophores, responsible for the desired biological effect. tandfonline.com
The oxazole ring is considered a versatile scaffold in drug design, and numerous SAR studies have been conducted on its derivatives. researchgate.netrsc.org These studies have shown that the nature and position of substituents on the oxazole ring are critical for determining the compound's potency and selectivity toward various biological targets. tandfonline.com
Key findings from SAR studies on oxazole derivatives include:
Anticancer Activity: The substitution pattern on the oxazole ring significantly affects anticancer potency. For instance, in some series, specific aryl groups at the 2- and 5-positions of the oxazole are crucial for inhibiting targets like tubulin or protein kinases. nih.govresearchgate.net
Antibacterial Activity: SAR studies have identified pharmacophoric features essential for antibacterial action. The presence of certain groups can enhance interactions with bacterial enzymes or receptors, leading to improved efficacy. researchgate.nettandfonline.com
Anti-inflammatory Activity: For oxazole derivatives targeting COX enzymes, the presence of specific moieties can influence selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. nih.gov
For this compound, the SAR would be determined by its specific substitution pattern: the two methyl groups at positions 2 and 4, and the chloromethyl group at position 5. The chloromethyl group is a reactive handle (an electrophile) that could potentially form covalent bonds with nucleophilic residues (e.g., cysteine or histidine) in a biological target, which could lead to irreversible inhibition. The methyl groups contribute to the molecule's lipophilicity and steric profile, influencing how it fits into a binding pocket.
Predictive Modeling for Biological Activity and ADMET Properties
In modern drug discovery, computational models are essential for predicting the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.goveurekalert.org These in silico predictions help to identify compounds with promising drug-like properties early in the development process, reducing the likelihood of late-stage failures. novartis.comacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wisdomlib.org For oxazole derivatives, QSAR models have been developed to predict activities such as anticancer, antibacterial, and enzyme inhibitory effects. researchgate.netnih.gov These models use calculated molecular descriptors (e.g., physicochemical, electronic, and topological properties) to predict the activity of unsynthesized compounds. wisdomlib.org
ADMET Prediction: ADMET models predict the pharmacokinetic and toxicological profile of a compound. cambridge.org For oxazole derivatives, these models can estimate properties like:
Absorption: Oral bioavailability and intestinal absorption, often guided by rules like Lipinski's Rule of Five. jcchems.comnih.gov
Distribution: Plasma protein binding and ability to cross biological barriers like the blood-brain barrier.
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
Excretion: The likely route and rate of elimination from the body.
Toxicity: Potential for mutagenicity, carcinogenicity, or other toxic effects. nih.govresearchgate.net
Studies on various heterocyclic compounds, including oxadiazoles (B1248032) (isomers of oxazoles), have demonstrated the utility of these predictive models. japtronline.comijsr.net For example, in silico ADMET predictions for a series of benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that the compounds generally complied with Lipinski's and Veber's rules, suggesting good potential for oral bioavailability. nih.gov Such analyses would be invaluable for assessing the drug-like potential of this compound.
Table 3: Common In Silico ADMET Predictions for Drug Candidates
| ADMET Property | Prediction Goal | Common Models/Rules |
|---|---|---|
| Absorption | Predict oral bioavailability | Lipinski's Rule of Five, Veber's Rule, Caco-2 permeability models |
| Distribution | Predict tissue penetration | Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models |
| Metabolism | Predict metabolic stability | Cytochrome P450 (CYP) inhibition/substrate models |
| Excretion | Predict clearance pathways | Renal clearance models |
| Toxicity | Predict adverse effects | Ames mutagenicity models, hERG inhibition models, general toxicity predictors |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Oxazole-Based Compounds
The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, with classic methods including the Robinson-Gabriel, Fischer, and van Leusen syntheses. nih.govtandfonline.com However, the future of oxazole synthesis lies in the development of more efficient, sustainable, and environmentally friendly methodologies.
Green Chemistry Approaches: Recent research has focused on "green" synthetic routes that minimize hazardous substances and energy consumption. ijpsonline.com These approaches include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. For example, a microwave-assisted van Leusen synthesis has been used to create a series of 5-aryl-1,3-oxazole compounds with high efficiency. nih.govmdpi.com
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions and lead to higher yields in shorter times.
Use of ionic liquids: Ionic liquids are being explored as reusable and environmentally benign solvents for oxazole synthesis. One-pot van Leusen synthesis in ionic liquids has shown high product yields, and the ionic liquid can be reused multiple times without a significant loss in efficiency. ijpsonline.com
Catalyst-free and metal-free reactions: Iodine-mediated methodologies are being utilized to synthesize a wide range of substituted 1,3-oxazole derivatives from precursors like benzylamine (B48309) and amino acids, avoiding the need for metal catalysts. tandfonline.com
Electrochemical synthesis: A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been developed, using abundant and inexpensive carboxylic acids as starting materials in a green and sustainable catalytic system. rsc.org
Novel Catalytic Systems: The exploration of new catalysts is another crucial avenue. Transition metal catalysts, including palladium, copper, and iron, have been employed for the regioselective synthesis of oxazoles. irjmets.com Furthermore, biocatalysts such as natural clays (B1170129) are being used for the condensation of substituted acetophenones to form 2,4-disubstituted oxazoles in green media. tandfonline.com
The following table summarizes some of the emerging sustainable synthetic methodologies for oxazole compounds.
| Methodology | Key Features | Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Reduced reaction times, increased yields, improved purity. nih.govmdpi.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce chemical reactions. | Shorter reaction times, milder reaction conditions. |
| Ionic Liquids | Utilizes non-volatile, reusable salts as solvents. | Environmentally friendly, potential for catalyst recycling. ijpsonline.com |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. | Reduces cost and toxicity, simplifies purification. tandfonline.com |
| Electrochemical Synthesis | Uses electricity to drive chemical reactions. | Avoids toxic oxidants, uses inexpensive starting materials. rsc.org |
Exploration of Undiscovered Biological Activities and Therapeutic Targets
Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnumberanalytics.com The future in this domain is geared towards uncovering new therapeutic applications and identifying novel biological targets for these compounds.
Broadening the Scope of Biological Screening: Systematic screening of existing and novel oxazole libraries against a wider range of diseases is a key objective. This includes exploring their potential in treating parasitic diseases, neurodegenerative disorders, and metabolic syndromes. researchgate.netontosight.ai For instance, certain oxazole derivatives are being investigated as potential treatments for neurological disorders by targeting dopamine (B1211576) receptors. rsc.org
Identification of Novel Therapeutic Targets: Understanding the mechanism of action of oxazole compounds is crucial for rational drug design. Modern techniques such as proteomics, genomics, and metabolomics can help identify the specific enzymes, receptors, or signaling pathways that oxazole derivatives interact with. benthamscience.com For example, some oxazole derivatives have been found to inhibit novel cancer targets like STAT3 and G-quadruplexes. benthamscience.com Others have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease treatment. mdpi.com
Antimicrobial and Antifungal Research: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial and antifungal agents. Oxazole-containing compounds have shown promise in this area. researchgate.netontosight.ai For example, an in-house library of azole compounds identified derivatives with high activity against Candida species, including potent antibiofilm activity with negligible cytotoxicity. nih.gov
The table below highlights some of the therapeutic targets and biological activities of oxazole derivatives.
| Therapeutic Area | Biological Target(s) | Potential Application |
| Oncology | STAT3, G-quadruplexes, Tubulin, DNA topoisomerases benthamscience.com | Cancer therapy |
| Infectious Diseases | Fungal CYP51 nih.gov | Antifungal agents |
| Neurology | Dopamine receptors, Acetylcholinesterase, Butyrylcholinesterase rsc.orgmdpi.com | Schizophrenia, Alzheimer's disease |
| Inflammation | Cyclooxygenase (COX) enzymes mdpi.com | Anti-inflammatory drugs |
Application of Oxazoles in Materials Science and Industrial Processes
Beyond pharmaceuticals, oxazole-containing compounds possess unique properties that make them attractive for applications in materials science and various industrial processes. ontosight.ai
High-Performance Polymers: Polymers incorporating oxazole rings are being investigated for their high thermal stability, chemical resistance, and specific mechanical and optical properties. ontosight.ai These characteristics make them suitable for:
High-performance coatings and adhesives. ontosight.ai
Optoelectronic materials: The optical properties of oxazole-based polymers can be tailored for use in devices like organic light-emitting diodes (OLEDs). ontosight.ai
Biomedical applications: Biocompatible and biodegradable oxazole polymers are being explored for drug delivery systems, tissue engineering, and as biomaterials for implants. ontosight.ai Vanadium catalysts with oxazole-based ligands have been shown to be active in ethylene (B1197577) polymerization and copolymerization, leading to materials with specific, projectable properties. mdpi.com
Corrosion Inhibitors: Oxazole derivatives have demonstrated significant potential as corrosion inhibitors, particularly for steel in acidic environments. koreascience.krresearchgate.net Their unique chemical structure allows them to adsorb onto metal surfaces, forming a protective film that inhibits electrochemical corrosion processes. koreascience.kr The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the oxazole ring facilitates this adsorption. nih.gov
Industrial and Agricultural Applications: Oxazole derivatives have also found use in other industrial and agricultural sectors:
Agrochemicals: Some oxazole-based compounds are used as pesticides, herbicides, and fungicides. irjmets.com
Plant Growth Regulators: Derivatives of oxazole and oxazolopyrimidine have been shown to improve seed germination and seedling growth in oilseed rape, suggesting their potential as effective and ecologically friendly plant growth regulators. researchgate.net
Dyes and Pigments: The chromophoric properties of some oxazole derivatives make them suitable for use as fluorescent dyes. irjmets.com
The diverse applications of oxazoles in materials science and industry are summarized below.
| Application Area | Property Utilized | Specific Use |
| Polymers | Thermal stability, chemical resistance, optical properties | High-performance coatings, adhesives, optoelectronics, biomaterials. ontosight.aiontosight.ai |
| Corrosion Inhibition | Adsorption onto metal surfaces | Protecting steel and other metals in acidic environments. koreascience.krresearchgate.net |
| Agrochemicals | Bioactivity | Pesticides, herbicides, fungicides, plant growth regulators. irjmets.comresearchgate.net |
| Dyes | Fluorescence | Fluorescent dyes for various applications. irjmets.com |
Integration of Artificial Intelligence and Machine Learning in Oxazole Drug Discovery
The process of drug discovery and development is complex, time-consuming, and expensive. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, and oxazole research is no exception. researchgate.net
In Silico Screening and Virtual Libraries: AI-powered computational tools can screen vast virtual libraries of oxazole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). mdpi.comjcchems.com This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net For instance, predictive QSAR (Quantitative Structure-Activity Relationship) models have been developed to identify potent oxazole derivatives as antiviral agents. nih.gov
De Novo Drug Design: Machine learning models can be trained on existing data of active oxazole compounds to generate novel molecular structures with desired properties. researchgate.net These de novo design algorithms can explore a much larger chemical space than traditional methods, potentially leading to the discovery of highly innovative drug candidates.
Predictive Modeling and Mechanistic Insights: Computational methods like molecular docking and molecular dynamics simulations provide insights into how oxazole derivatives bind to their biological targets at the atomic level. mdpi.comnih.gov This information is invaluable for understanding their mechanism of action and for optimizing their structure to improve potency and selectivity. researchgate.net Such studies have been used to investigate the binding of oxazole derivatives to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov
Toxicity Prediction: Early prediction of potential toxicity is a critical step in drug development. In silico models are being used to assess the toxicity profiles of new oxazole derivatives, helping to identify and eliminate potentially harmful compounds at an early stage. jcchems.com
The role of AI and ML in oxazole drug discovery is multifaceted, as shown in the table below.
| AI/ML Application | Description | Impact on Drug Discovery |
| Virtual Screening | Computationally screening large libraries of compounds for activity against a biological target. mdpi.com | Accelerates the identification of hit compounds. |
| QSAR Modeling | Developing mathematical models to predict the biological activity of compounds based on their chemical structure. researchgate.netnih.gov | Guides the design of more potent molecules. |
| Molecular Docking | Predicting the binding orientation of a ligand to its target protein. mdpi.comnih.gov | Provides insights into the mechanism of action. |
| Molecular Dynamics | Simulating the movement of atoms and molecules to understand the stability of ligand-protein complexes. mdpi.comresearchgate.net | Helps to validate binding modes and estimate binding affinities. |
| ADME/Toxicity Prediction | Using computational models to predict the pharmacokinetic and toxicological properties of compounds. jcchems.comresearchgate.net | Reduces late-stage failures in drug development. |
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | By-Products |
|---|---|---|---|---|
| POCl₃ | 80–100 | 6–8 | 70–75 | Minor esters |
| PPA | 120–140 | 10–12 | 60–65 | Trace amides |
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C). Methyl groups on the oxazole ring resonate at δ 2.1–2.3 ppm (¹H) .
- Mass Spectrometry (HRMS) : The molecular ion [M+H]⁺ at m/z 160.05 (calculated) confirms the molecular formula C₆H₈ClNO. Fragmentation peaks at m/z 125 (loss of Cl) and 95 (oxazole ring cleavage) are diagnostic .
- Elemental Analysis : Experimental vs. calculated values for C, H, N, and Cl should align within ±0.3% to confirm purity .
Advanced: How can reaction conditions be optimized to minimize by-products during nucleophilic substitution of the chloromethyl group?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity while stabilizing intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature Control : Reactions with amines proceed best at 50–60°C, while thiol substitutions require lower temperatures (25–30°C) to avoid oxidation .
- Catalyst Screening : Adding catalytic KI (5 mol%) accelerates substitutions with weaker nucleophiles (e.g., thiophenols) via a halogen-exchange mechanism .
Q. Key Data Contradictions :
- reports 85% yield for amine substitution in DMSO, while notes 70% yield under similar conditions due to competing elimination pathways. This discrepancy highlights the need for rigorous solvent drying .
Advanced: How do conflicting spectroscopic data arise in structural elucidation, and how can they be resolved?
Methodological Answer:
Conflicts often stem from:
- Tautomerism : The oxazole ring may exhibit keto-enol tautomerism, causing variable NMR shifts. Locked structures using deuterated solvents (e.g., DMSO-d₆) clarify this .
- Impurity Artifacts : Residual POCl₃ in crude products can generate phosphorylated by-products, altering mass spectra. Purification via column chromatography (silica gel, hexane/EtOAc) resolves this .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation. For example, a study resolved conflicting NOE data by confirming the chloromethyl group’s spatial orientation .
Advanced: What strategies are effective for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Continuous Flow Reactors : Enable precise control of residence time and temperature, improving yield consistency (e.g., 85% yield at 100 mL/min flow rate) .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
- By-Product Recycling : Convert elimination by-products (e.g., alkenes) back into starting materials via HCl re-addition, reducing waste .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Pharmaceutical Intermediates : The chloromethyl group serves as a handle for coupling with bioactive amines or thiols. For example, derivatives show anticancer activity against HeLa and HepG2 cells (IC₅₀ = 8–12 µM) .
- Enzyme Inhibitors : Structural analogs inhibit cytochrome P450 enzymes via covalent binding, as confirmed by X-ray crystallography .
Advanced: How does electronic modulation of the oxazole ring affect reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The oxazole ring’s electron-deficient nature directs electrophilic substitution to the 5-position. DFT calculations show a 0.35 eV lower activation energy for 5-substitution vs. 2-substitution .
- Steric Effects : 2,4-Dimethyl groups hinder nucleophilic attack at adjacent positions, favoring regioselective transformations. Kinetic studies reveal a 10:1 selectivity ratio for 5-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
